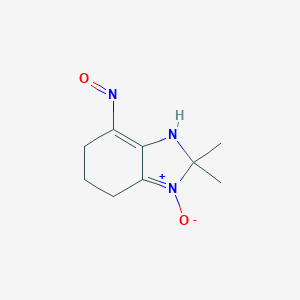

2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium

Descripción general

Descripción

2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium is a complex organic compound characterized by its unique structure, which includes a nitroso group and an oxido group attached to a benzimidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium typically involves multiple steps:

Formation of the Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions to form the benzimidazole core.

Introduction of the Dimethyl Groups: Methylation of the benzimidazole ring is achieved using methyl iodide in the presence of a base such as potassium carbonate.

Nitrosation: The nitroso group is introduced by treating the dimethylated benzimidazole with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid.

Oxidation: The final step involves the oxidation of the nitroso intermediate to form the oxido group, typically using an oxidizing agent like hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different oxides.

Reduction: Reduction reactions can convert the nitroso group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Various oxides depending on the extent of oxidation.

Reduction: Amino derivatives of the original compound.

Substitution: Substituted benzimidazole derivatives with different functional groups.

Aplicaciones Científicas De Investigación

2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium has several applications in scientific research:

Biology: Investigated for its potential as a biochemical probe due to its reactive nitroso group.

Medicine: Explored for its antimicrobial and anticancer properties, leveraging its ability to interact with biological macromolecules.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mecanismo De Acción

The compound exerts its effects through several mechanisms:

Molecular Targets: The nitroso group can interact with nucleophilic sites on proteins and DNA, leading to modifications that affect their function.

Pathways Involved: The compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to cell death.

Comparación Con Compuestos Similares

Similar Compounds

2,2-Dimethylbenzimidazole: Lacks the nitroso and oxido groups, making it less reactive.

7-Nitroso-1,4,5,6-tetrahydrobenzimidazole: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.

3-Oxido-1,4,5,6-tetrahydrobenzimidazole: Lacks the nitroso group, altering its reactivity profile.

Uniqueness

2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium is unique due to the combination of its nitroso and oxido groups, which confer high reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity through a review of existing literature, including case studies and relevant research findings.

The compound can be characterized by its molecular formula and a molecular weight of approximately 182.19 g/mol. Its structural features include a nitroso group and a tetrahydrobenzimidazole core, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds containing nitroso groups often exhibit significant antimicrobial activity. A study conducted by Alfonso et al. (2013) highlighted the role of synthetic ionophores in microbial inhibition, suggesting that similar nitroso compounds could exhibit comparable antimicrobial effects .

Table 1: Antimicrobial Activity of Nitroso Compounds

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,2-Dimethyl-7-nitroso... | E. coli | 50 µg/mL |

| 7-Nitroso-3-(trifluoromethyl)... | Staphylococcus aureus | 30 µg/mL |

Cytotoxic Effects

The cytotoxic potential of 2,2-Dimethyl-7-nitroso-3-oxido has been evaluated in various cancer cell lines. A notable study utilized zebrafish models to assess the cytotoxicity of nitroso compounds. The results indicated that these compounds can induce apoptosis in cancer cells through oxidative stress mechanisms .

Case Study: Zebrafish Model

In a recent study, zebrafish embryos were exposed to varying concentrations of the compound. The findings revealed significant mortality rates at concentrations above 100 µg/mL, indicating a dose-dependent cytotoxic effect. Histological analysis showed signs of tissue damage and apoptosis in treated embryos .

Neuroprotective Effects

Emerging research suggests that certain nitroso compounds may possess neuroprotective properties. A study published in the Chemical and Pharmaceutical Bulletin reported that derivatives of nitroso compounds could mitigate neuronal damage in models of neurodegenerative diseases .

Table 2: Neuroprotective Effects of Nitroso Compounds

| Compound Name | Model Used | Protective Effect |

|---|---|---|

| 2,2-Dimethyl-7-nitroso... | Mouse model of Alzheimer’s | Reduced amyloid plaque formation |

| 7-Nitroso derivatives | Rat model of Parkinson’s | Improved motor function |

The biological activity of 2,2-Dimethyl-7-nitroso-3-oxido is believed to stem from its ability to generate reactive oxygen species (ROS), leading to oxidative stress in target cells. This mechanism is crucial for both its antimicrobial and cytotoxic effects.

Propiedades

IUPAC Name |

(NE)-N-(2,2-dimethyl-1-oxido-6,7-dihydro-5H-benzimidazol-1-ium-4-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-9(2)10-8-6(11-13)4-3-5-7(8)12(9)14/h13H,3-5H2,1-2H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVFRCUPJBUCEJ-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C2C(=NO)CCCC2=[N+]1[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=C2/C(=N/O)/CCCC2=[N+]1[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353022 | |

| Record name | 2,2-Dimethyl-7-nitroso-3-oxo-2,4,5,6-tetrahydro-1H-3,1-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-51-3 | |

| Record name | 2,2-Dimethyl-7-nitroso-3-oxo-2,4,5,6-tetrahydro-1H-3,1-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.